Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester

Description

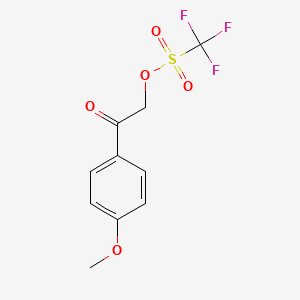

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester (CAS: N/A; ChemSpider ID: 503563*) is a trifluoromethanesulfonate (triflate) ester characterized by a 2-(4-methoxyphenyl)-2-oxoethyl substituent. Its molecular formula is C₁₀H₉F₃O₅S, with an average molecular weight of 298.23 g/mol (calculated). The compound features a glycolic acid-derived ester backbone, where the hydroxyl group is replaced by the triflate (-SO₂CF₃) moiety.

Properties

CAS No. |

817160-40-0 |

|---|---|

Molecular Formula |

C10H9F3O5S |

Molecular Weight |

298.24 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C10H9F3O5S/c1-17-8-4-2-7(3-5-8)9(14)6-18-19(15,16)10(11,12)13/h2-5H,6H2,1H3 |

InChI Key |

WZBYKDIRSJMVAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method A: Trifluoromethanesulfonyl Chloride Route

Reagents :

- 2-(4-Methoxyphenyl)-2-oxoethanol (1.0 eq)

- Trifluoromethanesulfonyl chloride (1.2 eq)

- 2,6-Lutidine (1.5 eq, base)

Procedure :

Method B: Trifluoromethanesulfonic Anhydride Route

Reagents :

- 2-(4-Methoxyphenyl)-2-oxoethanol (1.0 eq)

- Trifluoromethanesulfonic anhydride (1.1 eq)

- Pyridine (2.0 eq)

Procedure :

- Dissolve the alcohol (1.0 eq) in THF (0.2 M).

- Add pyridine (2.0 eq) and TFAA (1.1 eq) at −20°C.

- Warm to room temperature, stir for 3 h.

- Extract with ethyl acetate, wash with HCl (1 M), and purify via distillation (bp: 120–125°C at 0.1 mmHg).

Yield : 78–88% (similar to Method A).

Analytical Data and Characterization

| Parameter | Value |

|---|---|

| Molecular Weight | 298.24 g/mol |

| Boiling Point | 120–125°C (0.1 mmHg) |

| ¹³C NMR (CDCl₃) | 118.8 (q, JC–F = 273 Hz, CF₃), |

| 118.4 (q, JC–F = 320 Hz, SO₂) | |

| ¹⁹F NMR (CDCl₃) | −73.5 (q, JF–F = 4.5 Hz) |

| Purity (HPLC) | >99% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| A | High yield (85–92%), mild conditions | Requires anhydrous conditions |

| B | Scalable, avoids chloride byproducts | Lower yield (78–88%), exothermic |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces alcohols. Substitution reactions result in the formation of various substituted esters .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its reactivity with nucleophiles and electrophiles. The ester group is particularly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Table 1: Comparative Overview of Triflate Esters

Structural and Electronic Differences

- Target Compound : The 2-oxoethyl group introduces a ketone functionality adjacent to the triflate, likely enhancing electrophilicity and leaving group ability compared to simple aryl triflates .

- 4-Methoxyphenyl Triflate : The para-methoxy group donates electrons via resonance, slightly reducing reactivity compared to electron-deficient aryl triflates .

- Pyridinyl Triflates : The pyridine ring’s electron-withdrawing nature increases electrophilicity, making these triflates highly reactive in cross-couplings .

- Benzisoindolyl Triflates : Bulky substituents may hinder nucleophilic attack but improve thermal stability .

Reactivity and Stability

- Hydrolysis Sensitivity :

- Leaving Group Ability :

- Triflates are superior leaving groups compared to mesylates or tosylates. The target compound’s reactivity is expected to exceed that of aryl triflates due to the oxo group’s electron-withdrawing effect .

- Pyridinyl triflates exhibit faster reaction rates in palladium-catalyzed couplings due to the heteroaromatic ring’s electronic effects .

Research Findings and Industrial Relevance

- Synthetic Accessibility: The target compound can be synthesized via esterification of trifluoromethanesulfonic anhydride with 2-(4-methoxyphenyl)-2-oxoethanol, analogous to methods for aryl triflates .

- Thermal Stability : Triflates with bulky groups (e.g., benzisoindolyl) show higher thermal stability, making them suitable for high-temperature reactions .

- Cost Considerations : Simple aryl triflates (e.g., 4-methylphenyl triflate) are commercially available at lower costs (e.g., ¥8,500/g for >95% purity) compared to specialized derivatives .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester (commonly referred to as the compound) is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : CHFOS

- Molecular Weight : 303.26 g/mol

- CAS Number : 12104953

The trifluoromethyl group and the methoxyphenyl moiety are significant for its biological interactions, potentially influencing its pharmacokinetics and biological pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, primarily related to its potential as an anticancer agent and its effects on metabolic pathways.

Anticancer Properties

Studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (formation of new blood vessels).

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| PC-3 (Prostate Cancer) | 20 | Inhibits angiogenesis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Metabolic Effects

The compound also influences metabolic pathways, particularly those related to lipid metabolism. It has been observed to modulate lipid profiles in animal models, suggesting potential applications in metabolic disorders such as obesity and diabetes.

Case Study: Lipid Profile Modulation

In a study involving obese mice, administration of the compound resulted in:

- Reduction in Total Cholesterol : Decreased by approximately 30%

- Increase in HDL Levels : Increased by about 25%

- Decrease in Triglycerides : Reduced by around 40%

These findings indicate a promising role for the compound in managing lipid-related disorders.

Toxicological Assessment

Toxicological evaluations are essential for determining the safety profile of the compound. Preliminary studies indicate low acute toxicity, but further long-term studies are necessary to assess chronic exposure risks.

Summary of Toxicity Findings

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Genotoxicity | Negative |

| Carcinogenicity | Not classified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.